molecular formula C6H12ClF2NS B6208277 [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride CAS No. 2703781-69-3

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride

Cat. No. B6208277
CAS RN: 2703781-69-3
M. Wt: 203.7
InChI Key:
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Description

1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride (AMDCMTHCl) is a novel compound that has recently been studied for its potential applications in scientific research. AMDCMTHCl is a type of organosulfur compound that has been found to have a number of beneficial properties, including its ability to act as a catalyst in chemical reactions, its ability to act as a reducing agent, and its potential to act as an antioxidant.

Scientific Research Applications

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride has been studied for its potential applications in scientific research. In particular, the compound has been found to be a useful catalyst in a variety of chemical reactions, including the reduction of imines and nitro compounds. Additionally, the compound has been found to act as a reducing agent in certain reactions, and it has also been studied for its potential use as an antioxidant.

Mechanism of Action

The mechanism of action of [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride is not yet fully understood. However, it is believed that the compound acts as a catalyst by forming a complex with the substrate and facilitating the reaction. Additionally, the compound is thought to act as a reducing agent by donating electrons to the substrate. Finally, it is believed that the compound may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride have not yet been thoroughly studied. However, the compound has been found to have a number of beneficial properties, including its ability to act as a catalyst in chemical reactions, its ability to act as a reducing agent, and its potential to act as an antioxidant. Additionally, the compound has been found to be non-toxic and non-irritating.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride in laboratory experiments include its relatively low cost, its availability, and its ease of use. Additionally, the compound has been found to be non-toxic and non-irritating, making it a safe and effective option for use in laboratory experiments. However, the compound does have some limitations, including its relatively short shelf life and its sensitivity to light and heat.

Future Directions

The potential future directions for [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride are numerous. One potential direction is to further explore its potential use as a catalyst in chemical reactions. Additionally, further research could be conducted to explore the compound’s potential use as a reducing agent and its potential as an antioxidant. Furthermore, further studies could be conducted to determine the compound’s biochemical and physiological effects. Finally, additional research could be conducted to explore the compound’s potential use in other applications, such as drug delivery and biocatalysis.

Synthesis Methods

The synthesis of [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride has been studied in detail and is relatively straightforward. The compound is produced by reacting 1-amino-3,3-difluorocyclobutyl-methanethiol (AMDCMTH) with hydrochloric acid. This reaction is conducted in aqueous solution, with the resulting product being a white solid. The reaction is generally carried out at a temperature of 25°C and a pressure of 1 atm. The reaction is typically complete within a few hours, with the yield being approximately 85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride involves the reaction of 1,3-difluorocyclobutane with formaldehyde and hydrogen sulfide to form the intermediate compound, [1-(hydroxymethyl)-3,3-difluorocyclobutyl]methanethiol. This intermediate is then reacted with ammonia to form the final product, [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride.", "Starting Materials": [ "1,3-difluorocyclobutane", "Formaldehyde", "Hydrogen sulfide", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,3-difluorocyclobutane is reacted with formaldehyde and hydrogen sulfide in the presence of a catalyst to form [1-(hydroxymethyl)-3,3-difluorocyclobutyl]methanethiol.", "Step 2: The intermediate compound is then reacted with ammonia in the presence of a base to form [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol.", "Step 3: The final product is then treated with hydrochloric acid to form [1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride." ] }

CAS RN

2703781-69-3

Product Name

[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride

Molecular Formula

C6H12ClF2NS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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